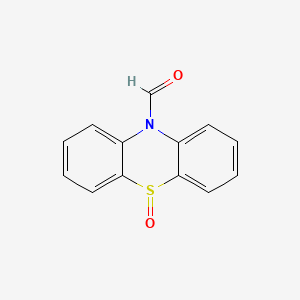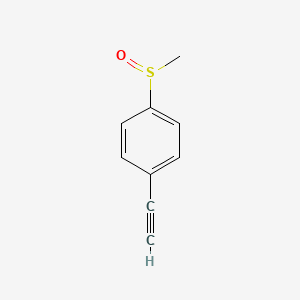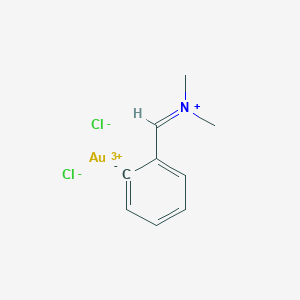
10H-Phenothiazine-10-carboxaldehyde, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxaldehyde, 5-oxide is a chemical compound with the molecular formula C12H9NOS It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure
Méthodes De Préparation
The synthesis of 10H-Phenothiazine-10-carboxaldehyde, 5-oxide can be achieved through several synthetic routes. One common method involves the oxidation of 10H-phenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions, but with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
10H-Phenothiazine-10-carboxaldehyde, 5-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of phenothiazine derivatives with different oxidation states.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of phenothiazine derivatives with modified functional groups.
Applications De Recherche Scientifique
10H-Phenothiazine-10-carboxaldehyde, 5-oxide has a wide range of scientific research applications due to its unique chemical properties. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe or dye. Its unique electronic properties allow it to be used in imaging and diagnostic applications.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic effects. They are studied for their antimicrobial, antipsychotic, and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its ability to participate in redox reactions makes it valuable in the field of energy storage and conversion.
Comparaison Avec Des Composés Similaires
10H-Phenothiazine-10-carboxaldehyde, 5-oxide can be compared with other similar compounds, such as:
Phenothiazine: The parent compound, which lacks the carboxaldehyde and oxide functional groups. Phenothiazine is widely used in the synthesis of various derivatives with different chemical and biological properties.
10H-Phenothiazine-5-oxide: A closely related compound that lacks the carboxaldehyde group. This compound shares many of the same chemical properties but may have different reactivity and applications.
10H-Phenothiazine-3-carboxaldehyde: Another derivative with a carboxaldehyde group at a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
| 99542-91-3 | |
Formule moléculaire |
C13H9NO2S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
5-oxophenothiazine-10-carbaldehyde |
InChI |
InChI=1S/C13H9NO2S/c15-9-14-10-5-1-3-7-12(10)17(16)13-8-4-2-6-11(13)14/h1-9H |
Clé InChI |
LXJDVLQZIOVXMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)

![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
